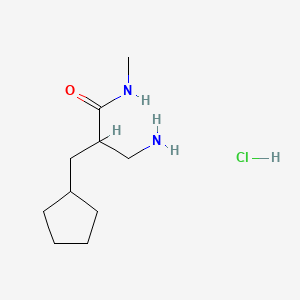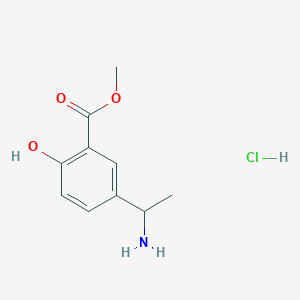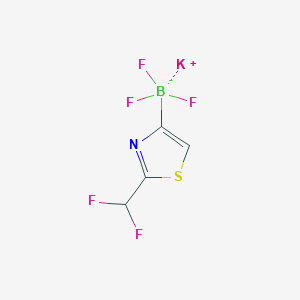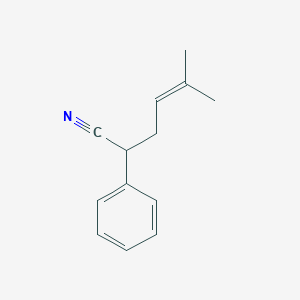![molecular formula C9H19ClN2O3 B13568600 methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride](/img/structure/B13568600.png)
methyl2-[3-(dimethylamino)-N-methylpropanamido]acetatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, a methylpropanamido group, and an acetate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride typically involves the reaction of dimethylamine with a suitable ester or amide precursor. One common method is the alkylation of aniline with methanol in the presence of an acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can help in scaling up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and protein modifications.
Wirkmechanismus
The mechanism of action of methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester and amide groups can undergo hydrolysis and other chemical transformations. These interactions and transformations are crucial for the compound’s effects in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylaniline: Similar in structure but lacks the ester and amide groups.
Tramadol Hydrochloride: Contains a dimethylamino group but has different functional groups and applications.
Uniqueness
Methyl 2-[3-(dimethylamino)-N-methylpropanamido]acetate hydrochloride is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to participate in multiple types of reactions and its potential in diverse fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C9H19ClN2O3 |
|---|---|
Molekulargewicht |
238.71 g/mol |
IUPAC-Name |
methyl 2-[3-(dimethylamino)propanoyl-methylamino]acetate;hydrochloride |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-10(2)6-5-8(12)11(3)7-9(13)14-4;/h5-7H2,1-4H3;1H |
InChI-Schlüssel |
UWDHHFSEGUNLHU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC(=O)N(C)CC(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran](/img/structure/B13568525.png)








![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B13568586.png)
![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)


